19‑Hydroxy‑4‑androsten‑17‑one Exhibits 30‑fold Higher Affinity than the 3‑Oxo Analog 19‑Hydroxyandrost‑4‑ene‑3,17‑dione
Direct comparison of aromatase Ki values reveals a substantial affinity advantage for the 3‑deoxy compound. 19‑Hydroxy‑4‑androsten‑17‑one displays an apparent Ki of 12.5 nM, whereas its 3‑oxo counterpart, 19‑hydroxyandrost‑4‑ene‑3,17‑dione, exhibits Ki values of 380 nM and 450 nM against the substrates 19‑oxoandrost‑4‑ene‑3,17‑dione and androst‑4‑ene‑3,17‑dione, respectively [1][2].
| Evidence Dimension | Aromatase inhibition constant (Ki) |
|---|---|
| Target Compound Data | 12.5 nM (apparent Ki) |
| Comparator Or Baseline | 19-Hydroxyandrost-4-ene-3,17-dione: Ki = 380 nM (vs. 19-oxo substrate) and 450 nM (vs. androstenedione substrate) |
| Quantified Difference | 30.4-fold (380 nM / 12.5 nM) to 36.0-fold (450 nM / 12.5 nM) more potent for the 3-deoxy compound |
| Conditions | Human placental microsomes; competitive inhibition assay; pH 7.0, 37°C |
Why This Matters
Procurement of the 3‑oxo analog would require ~30‑fold higher concentrations to achieve comparable aromatase inhibition, increasing solvent load and potential off‑target effects in cellular or biochemical assays.
- [1] Numazawa M, Mutsumi A, Hoshi K, Koike R. 19-Hydroxy-4-androsten-17-one: potential competitive inhibitor of estrogen biosynthesis. Biochem Biophys Res Commun. 1989;160(3):1009-1014. View Source
- [2] BRENDA Enzyme Database. Ligand: 19-hydroxyandrost-4-ene-3,17-dione. Ki values. Accessed 2026. View Source
